molecular formula C7H6BrClO2S B8408632 1-Bromo-2-chloro-3-(methylsulfonyl)benzene

1-Bromo-2-chloro-3-(methylsulfonyl)benzene

Cat. No.: B8408632
M. Wt: 269.54 g/mol
InChI Key: OADBSDMWWKTBNY-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-3-(methylsulfonyl)benzene is a useful research compound. Its molecular formula is C7H6BrClO2S and its molecular weight is 269.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H6BrClO2S

Molecular Weight

269.54 g/mol

IUPAC Name

1-bromo-2-chloro-3-methylsulfonylbenzene

InChI

InChI=1S/C7H6BrClO2S/c1-12(10,11)6-4-2-3-5(8)7(6)9/h2-4H,1H3

InChI Key

OADBSDMWWKTBNY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C(=CC=C1)Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 1-bromo-2-chloro-3-(methylthio)benzene (1.23 g, 5.2 mmol) and sodium periodate (3.3 g, 15.6 mmol) in carbon tetrachloride/acetonitrile/water (1:1:2, 30 ml) was added ruthenium trichloride (1 mg, 0.05 mol %). The resulting mixture was stirred at ambient temperature for 20 min after which aqueous sodium carbonate (10%, 50 ml) was added and the mixture was extracted with ethylacetate (3×100 ml). The combined organic phases was dried (MgSO4), filtered and evaporated to dryness to give the title compound (1.4 g). MS m/z (rel. intensity, 70 eV) 270 (M+, 66), 268 (M+, 48), 208 (65), 190 (77), 75 (bp).
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
carbon tetrachloride acetonitrile water
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
1 mg
Type
catalyst
Reaction Step Three

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